molecular formula C7H6INO3 B1333487 3-Iodo-4-nitroanisole CAS No. 214279-40-0

3-Iodo-4-nitroanisole

Cat. No.: B1333487
CAS No.: 214279-40-0
M. Wt: 279.03 g/mol
InChI Key: NLTAHTYBZZSCIT-UHFFFAOYSA-N
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Description

3-Iodo-4-nitroanisole is an organic compound with the molecular formula C7H6INO3. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with iodine and nitro groups, respectively. This compound is known for its yellow to orange-brown crystalline appearance and is used primarily in research settings .

Preparation Methods

The synthesis of 3-Iodo-4-nitroanisole typically involves a multi-step process starting from anisole. One common method includes the nitration of anisole to form 4-nitroanisole, followed by iodination to introduce the iodine atom at the 3-position. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Chemical Reactions Analysis

3-Iodo-4-nitroanisole undergoes various chemical reactions, including:

Scientific Research Applications

3-Iodo-4-nitroanisole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitroanisole involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. The iodine atom, being a large and polarizable atom, can participate in various substitution reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

3-Iodo-4-nitroanisole can be compared with other nitroanisole derivatives, such as:

Properties

IUPAC Name

2-iodo-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTAHTYBZZSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369919
Record name 3-Iodo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214279-40-0
Record name 3-Iodo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-iodoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-iodo-4-nitroanisole formed during the nitration of 3-iodoanisole?

A: The research paper [] investigates the nitration of 3-iodoanisole. It states that in the presence of nitrous acid, 3-iodoanisole undergoes nitration to yield not only the expected 3-nitroanisole, but also this compound and 3,6-di-iodo-4-nitroanisole. The formation of these di-iodinated and iodo-nitro derivatives suggests that the reaction proceeds through a mechanism involving the generation of electrophilic iodine species, which can further react with the aromatic ring.

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